Triethyl phosphonoacetate-13C2 (TEPA-13C2) is a specifically isotopically labeled version of triethyl phosphonoacetate (TEPA), a molecule commonly used in various scientific research applications. The presence of the two carbon-13 (¹³C) isotopes differentiates TEPA-13C2 from its unlabeled counterpart, allowing for its distinct detection and analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy.
TEPA-13C2 is a valuable building block in organic synthesis due to its functional groups:
The ¹³C label in TEPA-13C2 allows researchers to:
TEPA-13C2 can be employed in medicinal chemistry research for:
Triethyl phosphonoacetate-13C2 is a stable chemical compound characterized by the molecular formula C8H17O5P, specifically labeled with carbon-13 isotopes at two positions. This compound is a derivative of triethyl phosphonoacetate, which serves as a versatile reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. The presence of the carbon-13 isotopes allows for enhanced tracking and analysis in various
TEPA-13C2 itself doesn't have a specific mechanism of action. Its primary function is to serve as a source of ¹³C atoms for isotopic labeling in target molecules. The specific mechanism of action would depend on the downstream reactions it participates in.
Triethyl phosphonoacetate-13C2 is primarily used in the Horner-Wadsworth-Emmons reaction, which involves the formation of alkenes from carbonyl compounds. In this reaction, triethyl phosphonoacetate-13C2 can be converted into a phosphonate anion by treatment with a weak base, such as sodium methoxide. This anion can then react with aldehydes or ketones to yield the corresponding alkenes, often with high regioselectivity favoring the formation of E alkenes .
The compound's ability to undergo deprotonation due to its acidic proton enhances its utility in various synthetic pathways, allowing it to participate in further transformations and modifications .
The synthesis of triethyl phosphonoacetate-13C2 typically involves the introduction of carbon-13 isotopes into the molecule during its formation. One common method includes reacting diethyl phosphite with ethyl acetate under controlled conditions to yield triethyl phosphonoacetate. Subsequently, isotopic labeling can be achieved through specific reactions that incorporate carbon-13 into the acetic acid moiety.
Another approach involves utilizing labeled precursors or employing techniques such as nuclear magnetic resonance spectroscopy to confirm the incorporation of carbon-13 into the desired product .
Triethyl phosphonoacetate-13C2 finds applications across various fields:
Research involving triethyl phosphonoacetate-13C2 often focuses on its interactions within synthetic pathways rather than direct biological interactions. Studies have utilized this compound to understand reaction mechanisms better and track molecular transformations during organic synthesis. Its role as a labeled reagent enables scientists to monitor changes in molecular structure and dynamics during reactions .
Several compounds share structural similarities with triethyl phosphonoacetate-13C2, each exhibiting unique properties and applications:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Triethyl phosphonoacetate | C8H17O5P | Parent compound; widely used in organic synthesis |
Diethyl phosphonoacetate | C6H13O4P | Similar structure; used for similar reactions |
Ethyl 2-phosphonopropanoate | C7H15O4P | Used in similar synthetic pathways |
Methyl phosphonoacetate | C5H11O4P | Smaller analog; used in various organic reactions |
Triethyl phosphonoacetate-13C2 is unique due to its stable isotopic labeling, which enhances its utility in tracing and studying
Irritant